5-Ethyl-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3-benzothiazol-2-amine can be achieved through several methods:
Cyclization of 2-aminothiophenol with ethyl glyoxylate: This method involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a catalyst under reflux conditions.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale reactions using optimized conditions to ensure high yields and purity. Common methods include:
Microwave irradiation: This technique accelerates the reaction process and improves yields by providing uniform heating.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel, simplifying the process and reducing waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes involved in microbial growth, leading to its antimicrobial properties.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer activity.
Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-1,2-benzothiazol-3-amine: Known for its antimicrobial and anti-inflammatory properties.
2-Aminobenzothiazole: Widely used in medicinal chemistry for its diverse biological activities.
6-Substituted-1,3-benzothiazol-2-amine: Explored for its potential as an anticancer agent.
Uniqueness
5-Ethyl-1,3-benzothiazol-2-amine stands out due to its unique ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H10N2S |
---|---|
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
5-ethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2S/c1-2-6-3-4-8-7(5-6)11-9(10)12-8/h3-5H,2H2,1H3,(H2,10,11) |
InChI-Schlüssel |
MMVCYZFYBDRDBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)SC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.